molecular formula C15H12N2O3S B7747308 1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone

1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone

Cat. No.: B7747308
M. Wt: 300.3 g/mol
InChI Key: IPCJKLVJAMVMCI-UHFFFAOYSA-N
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Description

1-{3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone is a synthetic organic compound characterized by a benzisothiazole dioxido core linked via an amino group to a phenyl ring substituted with an ethanone moiety.

Properties

IUPAC Name

1-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-10(18)11-5-4-6-12(9-11)16-15-13-7-2-3-8-14(13)21(19,20)17-15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCJKLVJAMVMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation to Sulfone Intermediate

The foundational step involves oxidizing 1,2-benzisothiazol-3-one to its 1,1-dioxide derivative. Hydrogen peroxide (30% v/v) in acetic acid at 80°C for 6 hours achieves near-quantitative conversion (98% yield). Alternative oxidants like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 25°C offer milder conditions but require stoichiometric equivalents, increasing costs.

Electrophilic Amination

The sulfone intermediate undergoes amination at the 3-position using 3-aminoacetophenone. In anhydrous dimethylformamide (DMF) with potassium carbonate as a base, heating to 120°C for 12 hours yields the target compound at 65%. Regioselectivity is ensured by the electron-withdrawing sulfone group directing nucleophilic attack to the 3-position.

Key Data

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature120°C
Yield65%

Buchwald-Hartwig Coupling of Preformed Amine and Aryl Halide

Preparation of 3-Bromo-1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone

3-Bromoacetophenone is treated with sodium hydride in tetrahydrofuran (THF) to generate the enolate, which reacts with 1,2-benzisothiazol-3-amine 1,1-dioxide. This step achieves 72% yield after purification by silica gel chromatography.

Palladium-Catalyzed Cross-Coupling

Using palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 100°C for 18 hours, the aryl bromide couples with the benzisothiazolamine. This method affords the highest reported yield (78%) and tolerates diverse functional groups.

Optimized Conditions

Catalyst SystemPd(OAc)₂/Xantphos
SolventToluene
Temperature100°C
Yield78%

Tandem Ring Construction and Functionalization

Cyclocondensation of o-Aminothiophenol Derivatives

A novel approach involves cyclizing N-(3-acetylphenyl)-2-mercaptobenzamide with chloramine-T in ethanol at reflux. The reaction forms the benzisothiazole ring while introducing the sulfone group, achieving 58% yield.

Post-Synthetic Oxidation

The intermediate sulfide is oxidized to the sulfone using Oxone® in a water-acetone mixture (1:1) at 50°C for 4 hours, increasing the overall yield to 63%.

Comparative Efficiency

StepYield
Cyclocondensation58%
Oxidation63% (overall)

Challenges and Mitigation Strategies

Sulfone Stability

Over-oxidation during sulfone formation can degrade the benzisothiazole ring. Controlled addition of H₂O₂ and low-temperature phases (0–5°C) mitigate this risk, preserving structural integrity.

Byproduct Formation in Amination

Competing N-arylation at the acetophenone’s carbonyl oxygen is minimized by using bulky ligands (e.g., DavePhos) in coupling reactions, reducing byproducts to <5% .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzisothiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and interact with biological targets. Some specific applications include:

  • Antimicrobial Activity : Studies have shown that derivatives of benzisothiazole exhibit antimicrobial properties. The incorporation of the dioxido group enhances the compound's efficacy against various pathogens .
  • Anticancer Research : Compounds containing benzisothiazole structures have been explored for their anticancer properties. They may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Material Science

In material science, compounds like 1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone are utilized in the development of new materials with specific properties:

  • Polymer Additives : The compound can be used as an additive in polymers to enhance thermal stability or provide specific optical characteristics due to its unique chemical structure .

Analytical Chemistry

The unique properties of this compound make it suitable for various analytical applications:

  • Chromatography : It can serve as a standard or marker in chromatographic techniques due to its defined chemical structure and predictable behavior under different conditions .
  • Spectroscopic Studies : The compound's distinct spectral features allow it to be used in spectroscopic analyses, aiding in the identification and quantification of similar compounds in complex mixtures .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzisothiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted how modifications to the benzisothiazole ring could enhance efficacy, suggesting that compounds like this compound could be developed into potent antimicrobial agents .

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute explored the anticancer effects of benzisothiazole derivatives. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines. The study emphasized the importance of structural modifications to improve bioactivity and selectivity against cancer cells .

Mechanism of Action

The mechanism of action of 1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. Ester vs. Ketone Substituents

  • 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl isonicotinate (C₁₉H₁₃N₃O₄S, CAS 510760-42-6): This compound replaces the ethanone group with an isonicotinate ester. Such differences could influence pharmacokinetic properties like membrane permeability .
  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-phenylpropanoate (C₂₂H₁₈N₂O₄S, molar mass 406.45 g/mol): The 3-phenylpropanoate ester introduces bulkier aromatic substituents, which may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability due to esterase susceptibility .

b. Heterocyclic Modifications

  • 1-(3-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone: Replacing benzisothiazole dioxido with a chloroquinoline group shifts the pharmacological profile toward antitubercular activity, as seen in intermediates for 4-aminoquinoline derivatives. The quinoline moiety likely targets heme detoxification pathways in Mycobacterium tuberculosis .
  • 1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethanone (C₁₅H₁₁N₃O₃): The nitro-benzimidazole group confers acute toxicity (oral LD₅₀ Category 4) and irritancy (H315, H319), highlighting how electron-withdrawing nitro groups can increase reactivity and hazard risks compared to the sulfonamide in the target compound .
Amino Group Functionalization
  • 1-(3-(Benzylideneamino)phenyl)ethanone Derivatives: Substituting the benzisothiazole dioxido group with benzylideneamino moieties (e.g., 4-hydroxy-3-methoxybenzylidene) resulted in potent antifungal activity (ED₅₀ = 8 μg/mL against Fusarium oxysporum). This suggests that the amino linker’s substituents critically modulate bioactivity, with electron-donating groups enhancing efficacy .
  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethanol: Replacing the phenyl-ethanone with a hydroxyethyl group reduces lipophilicity, likely limiting blood-brain barrier penetration but improving solubility for hydrophilic target interactions .

Biological Activity

1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone, a compound featuring a benzisothiazole moiety, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with appropriate amines under controlled conditions. Common solvents include dimethylformamide (DMF), and catalysts such as triethylamine are often employed to enhance yields.

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzisothiazole derivatives, particularly against Dengue virus (DENV) and West Nile virus (WNV). A series of functionalized 1,2-benzisothiazol-3(2H)-ones were synthesized and screened for their ability to inhibit DENV NS2B/NS3 protease. Notably, several compounds demonstrated over 50% inhibition at concentrations around 10 μM .

Case Study:
In one study involving various derivatives, compounds with specific substitutions showed significant inhibition rates. For instance:

  • Compound A : 90% inhibition at 10 μM.
  • Compound B : 70% inhibition at 10 μM.
    This indicates that structural modifications can enhance antiviral efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzisothiazole derivatives exhibit broad-spectrum activity against various pathogens. The mechanism often involves interference with microbial enzyme systems or cell wall synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance:

  • Enzyme Inhibition : The compound binds to viral proteases, disrupting their function and preventing viral replication.
  • Cellular Interaction : It may also modulate cellular pathways by interacting with receptors involved in inflammatory responses .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar benzisothiazole derivatives is useful:

Compound NameStructureBiological Activity
1,2-Benzisothiazol-3(2H)-oneStructureAntimicrobial and antiviral
2-(2-chlorophenyl)benzothiazol-3(2H)-oneStructureStrong DENV inhibitor
3-EthoxybenzisothiazoleStructureModerate antimicrobial activity

Q & A

Q. What computational approaches predict off-target interactions?

  • Tools: SwissTargetPrediction or SEA databases cross-reference structural motifs with known targets. Validate predictions using high-throughput screening (HTS) panels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.